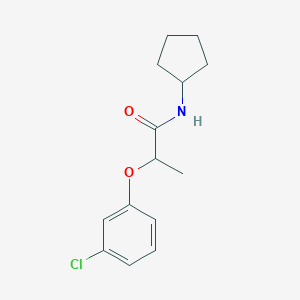
2-(3-chlorophenoxy)-N-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-cyclopentylpropanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.
Wirkmechanismus
CPP works by inhibiting the activity of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is a serine/threonine phosphatase that is involved in various cellular processes. 2-(3-chlorophenoxy)-N-cyclopentylpropanamide is a tumor suppressor, and its inhibition by CPP leads to the activation of various oncogenic pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells in vitro and in vivo. CPP has also been shown to regulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPP in lab experiments include its potent inhibitory activity against 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, its specificity for 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using CPP include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of CPP. One direction is the development of more potent and specific inhibitors of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide. Another direction is the study of the potential use of CPP in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of CPP in the treatment of neurodegenerative diseases and viral infections is an area of future research.
Synthesemethoden
The synthesis of CPP involves the reaction of 3-chlorophenol with cyclopentylamine in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain CPP in its pure form.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is overexpressed in various types of cancer. CPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
Eigenschaften
Produktname |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
|---|---|
Molekularformel |
C14H18ClNO2 |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)16-12-6-2-3-7-12)18-13-8-4-5-11(15)9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZYTDOHFNEJNKQJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)



